molecular formula C39H55N3O10 B611486 Trityl-PEG10-Azide CAS No. 877239-08-2

Trityl-PEG10-Azide

Cat. No. B611486
M. Wt: 725.88
InChI Key: YGESYAKTEQEZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trityl-PEG10-azide is a PEG derivative containing an azide group and a trityl protected ester. The trityl group can be removed under acid conditions or hydrogenolysis. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.

Scientific research applications

  • Cancer Research and Gene Expression:

    • PEG10 (Paternally Expressed Gene 10) has been found to be highly expressed in hepatocellular carcinomas. Its expression is absent in normal liver cells, suggesting its potential role in oncogenic activity. Inhibiting PEG10 activity could be a novel approach for treating hepatocellular carcinomas (Okabe et al., 2003).
    • PEG10 was also identified as having an elevated level of expression in the majority of hepatocellular carcinoma samples and was induced during the G2/M phase of regenerating mouse liver, indicating its role in liver regeneration or carcinogenesis (Tsou et al., 2003).
  • Biomedical Applications and Drug Delivery:

    • The use of triazolium cetyl-PEG10 sulfate ionic liquid for enhancing the activity and stability of enzymes like Burkholderia cepacia lipase was demonstrated, showcasing its potential in biochemical applications (Nishihara et al., 2017).
  • Material Science and Fabrication:

    • Amphiphilic triblock azide copolymers containing PEG were used to fabricate superhydrophobic cotton fabric, transforming its properties from hydrophilicity to superhydrophobicity. This demonstrates the use of PEG azides in material surface modification (Li et al., 2010).
  • Molecular Biology and Protein Synthesis:

    • The role of PEG10 in embryonic development was explored, revealing that it contains two overlapping reading frames essential for its function. This indicates its importance in mammalian developmental processes (Clark et al., 2007).
  • Pharmacology and Therapeutics:

    • Synthesis and characterization of PEGylated TAM (trityl) radicals demonstrated improved stability and biocompatibility, suggesting applications in EPR spectroscopy and imaging for medical diagnostics and research (Liu et al., 2017).
  • Gene Silencing and Cellular Functions:

    • PEG10's role in cancer cell proliferation and migration was established, indicating its involvement in tumor progression. This could provide insights into new therapeutic targets for various cancers (Li et al., 2006).

properties

IUPAC Name

[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H55N3O10/c40-42-41-16-17-43-18-19-44-20-21-45-22-23-46-24-25-47-26-27-48-28-29-49-30-31-50-32-33-51-34-35-52-39(36-10-4-1-5-11-36,37-12-6-2-7-13-37)38-14-8-3-9-15-38/h1-15H,16-35H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESYAKTEQEZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H55N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trityl-PEG10-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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